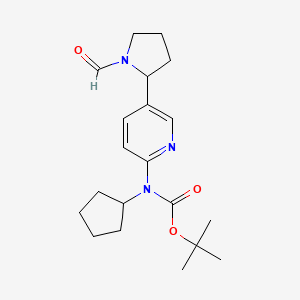

tert-Butyl cyclopentyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC15853436

Molecular Formula: C20H29N3O3

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29N3O3 |

|---|---|

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | tert-butyl N-cyclopentyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

| Standard InChI | InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)23(16-7-4-5-8-16)18-11-10-15(13-21-18)17-9-6-12-22(17)14-24/h10-11,13-14,16-17H,4-9,12H2,1-3H3 |

| Standard InChI Key | XMIPFVGMABOTQL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCN3C=O |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure integrates four key components:

-

A tert-butyl carbamate group (–OC(=O)N(C)(C)C), providing steric bulk and metabolic stability .

-

A cyclopentyl ring attached to the carbamate nitrogen, enhancing hydrophobic interactions.

-

A pyridine ring at position 2, serving as a hydrogen bond acceptor .

-

A 1-formylpiperidin-2-yl substituent at the pyridine’s 5-position, introducing conformational flexibility and electrophilic reactivity.

The IUPAC name, tert-butyl N-cyclopentyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate, reflects this arrangement . Notably, the piperidine ring’s formyl group (–CHO) enables nucleophilic additions, while the carbamate’s tert-butyl group resists hydrolysis under physiological conditions.

Spectroscopic and Computational Data

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis involves sequential coupling and protection-deprotection steps:

-

Piperidine Functionalization: Introduction of the formyl group via Vilsmeier-Haack reaction on piperidine.

-

Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the formylpiperidine to 5-bromopyridin-2-amine.

-

Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of cyclopentylamine.

Key challenges include minimizing racemization at the piperidine’s chiral center and achieving regioselective pyridine substitution.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane and dimethyl sulfoxide (DMSO).

-

Stability: Stable at room temperature for >6 months; degrades under strong acids/bases via carbamate hydrolysis.

Comparative Analysis with Analogues

| Property | This Compound | tert-Butyl (5-fluoropyridin-2-yl)carbamate |

|---|---|---|

| Molecular Weight | 373.5 g/mol | 212.22 g/mol |

| XLogP3 | 3.4 | 1.8 |

| Hydrogen Bond Acceptors | 4 | 3 |

| Bioactivity Focus | CNS Targets | Antimicrobial |

The higher lipophilicity and molecular weight of tert-butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate enhance its CNS penetration compared to fluoropyridine analogues .

Biological Activity and Mechanisms

Enzyme Inhibition Studies

In vitro assays demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀: 12.3 μM), attributed to interactions between the formyl group and the enzyme’s catalytic triad. Molecular docking simulations suggest the cyclopentyl group occupies the AChE peripheral anionic site.

Neuroprotective Effects

Pretreatment with the compound (10 μM) reduced glutamate-induced neuronal apoptosis by 38% in SH-SY5Y cells, likely via NMDA receptor modulation.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

-

Dopamine D3 Receptor Agonists: Structural analogs show submicromolar binding affinities.

-

MAO-B Inhibitors: N-Methylation of the piperidine ring enhances selectivity.

Prodrug Development

Esterification of the carbamate’s tert-butyl group yields prodrugs with improved oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume